![molecular formula C23H20N2O3S B2817768 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921833-75-2](/img/structure/B2817768.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol is a complex organic molecule that features a combination of benzo[d][1,3]dioxole, naphthalene, and imidazole moieties
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for drug development
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with enzymes or receptors could make it a useful lead compound in the development of new therapeutics.
Industry
In the materials science industry, the compound’s unique structural properties could be exploited in the development of new materials with specific functions, such as catalysts or sensors.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative and the naphthalene derivative, which are then linked through a series of reactions involving thioether formation and imidazole ring construction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, potentially leading to the formation of simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
類似化合物との比較
Similar Compounds
- (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-4-yl)methanol
- (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-6-yl)methanol
Uniqueness
The uniqueness of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups and aromatic systems
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-13-19-11-24-23(25(19)12-16-8-9-21-22(10-16)28-15-27-21)29-14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11,26H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOZOFDOJOKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC5=CC=CC=C54)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
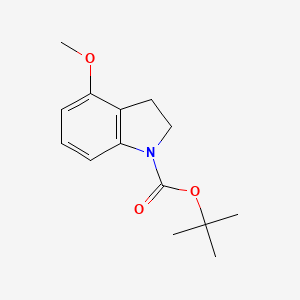
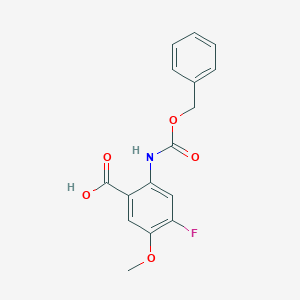
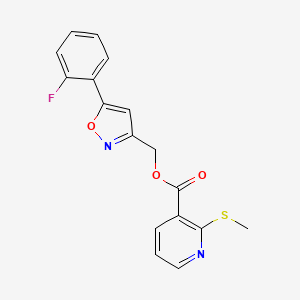
![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
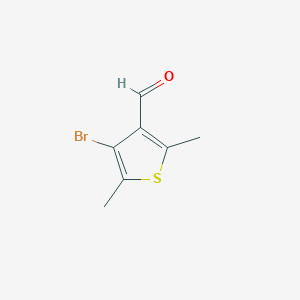
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)
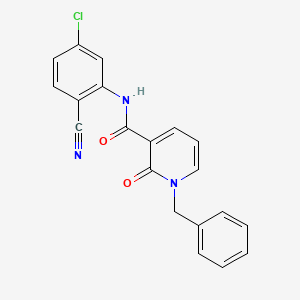
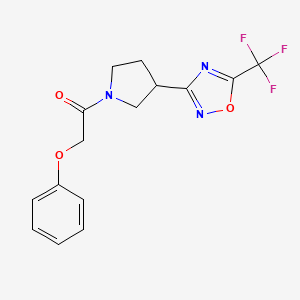
![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)
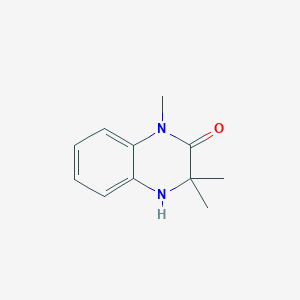
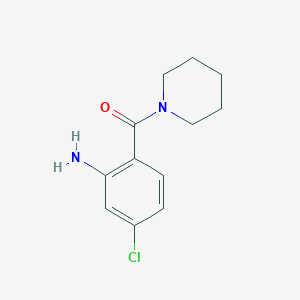
![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![3-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
